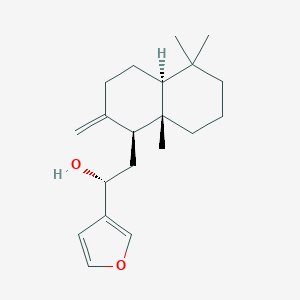

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene

概要

説明

準備方法

ジクロホップメチルは、ジクロホップ酸のエステル化を含む複数段階のプロセスによって合成されます。合成経路は通常、以下の手順を含みます。

ジクロホップ酸の合成: ジクロホップ酸は、2,4-ジクロロフェノールと4-クロロフェノキシ酢酸を水酸化ナトリウムなどの塩基の存在下で反応させることで合成されます。

工業生産方法では、同様の反応条件を使用しますが、収量と純度を向上させるために最適化された大規模合成が用いられます。 このプロセスは、最終製品の品質と一貫性を確保するために厳密に管理されています .

化学反応の分析

ジクロホップは、以下のものを含むさまざまな化学反応を受けます。

これらの反応に使用される一般的な試薬には、加水分解用の水、酸化用の過酸化水素、および置換反応用のさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物には、ジクロホップ酸とその誘導体が含まれます .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

- CAS Number : 61597-55-5

- Structure : The compound features a unique labdane skeleton with an epoxy group at positions 15 and 16 and a hydroxyl group at position 12.

Biological Applications

-

Antimicrobial Activity

- Studies have shown that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death.

-

Anti-inflammatory Effects

- The compound has been investigated for its potential anti-inflammatory effects, particularly in models of chronic inflammation. It modulates key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.

-

Cancer Research

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has been shown to affect cell cycle regulation and promote the activation of caspases, essential for programmed cell death.

-

Neuroprotective Properties

- Research suggests that this compound may have neuroprotective effects by modulating neuronal signaling pathways and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of various concentrations of this compound against common pathogens. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a natural antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation

- In vitro experiments using macrophage cell lines showed that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its utility in developing therapies for inflammatory diseases.

-

Cancer Cell Line Analysis

- Research involving human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This positions it as a candidate for further development in cancer therapeutics.

作用機序

ジクロホップは、植物の脂肪酸生合成に重要な酵素であるアセチルCoAカルボキシラーゼ(ACCase)を阻害することで、除草効果を発揮します . この阻害は、必須脂肪酸の生産を阻害し、感受性の高いイネ科雑草の死につながります。 ジクロホップの分子標的はACCase酵素であり、関与する経路は脂肪酸生合成経路です .

類似化合物との比較

ジクロホップは、フェノキサプロップ、フルアジホップ、キザロホップなどの他の化合物を含むアリロキシフェノキシプロピオン酸系除草剤に属します . これらの類似化合物と比較して、ジクロホップは、オオムギに対する特異的な活性と、環境中でのジクロホップ酸への比較的速い加水分解が特徴です . この急速な加水分解により、ジクロホップは、同じグループの他の除草剤と比較して、環境中での残留性が低くなります .

類似化合物

フェノキサプロップ: イネ科雑草防除に使用される別のアリロキシフェノキシプロピオン酸系除草剤。

フルアジホップ: さまざまなイネ科雑草に対して高い効果が知られています。

キザロホップ: 一年生および多年生イネ科雑草の茎葉処理による防除に使用されます.

生物活性

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene, a labdane-type diterpene, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an epoxy group and a hydroxyl functional group, contributing to its diverse biological properties. The following sections will explore its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 302.45 g/mol

- CAS Number : 61597-55-5

- Structural Characteristics :

- Contains an epoxy group at positions 15 and 16.

- Hydroxyl group at position 12R.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 302.45 g/mol |

| CAS Number | 61597-55-5 |

Antimicrobial Activity

Research has indicated that labdane-type diterpenes exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays suggest that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxic Effects

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Natural Products demonstrated that labdane-type diterpenes, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against antibiotic-resistant strains.

- Antioxidant Activity Assessment : Research conducted by Zhang et al. (2023) in Food Chemistry evaluated the antioxidant properties of various labdane derivatives. The study concluded that this compound showed superior radical scavenging activity compared to other tested compounds.

- Cytotoxicity Study : A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers.

特性

IUPAC Name |

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-HLNWXESRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。